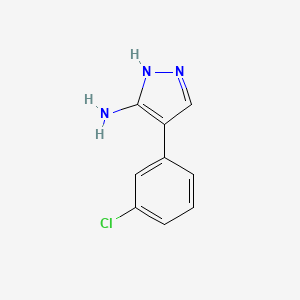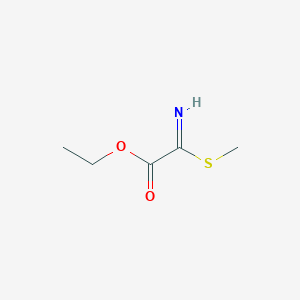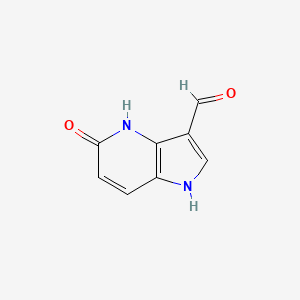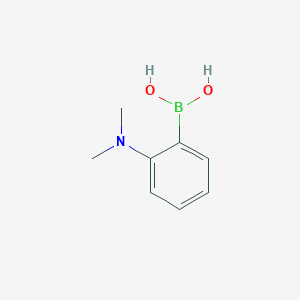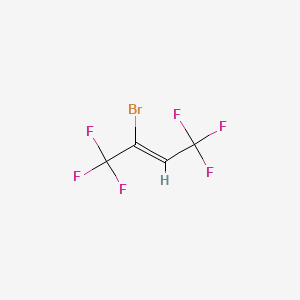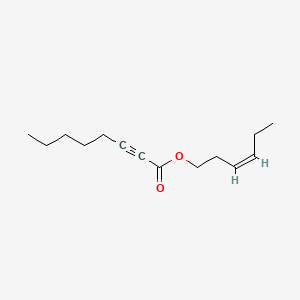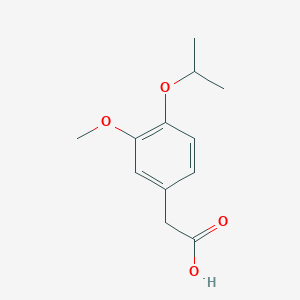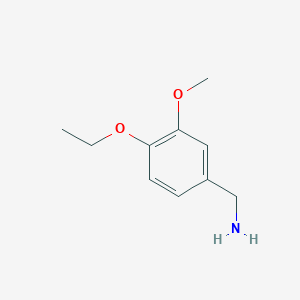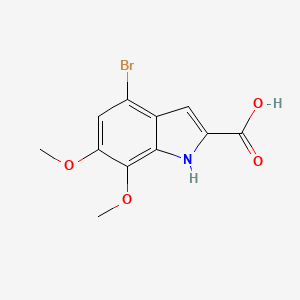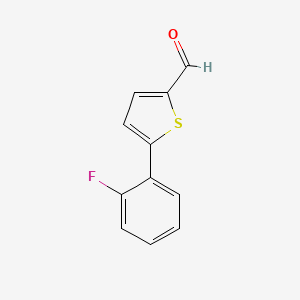
5-(2-Fluorphenyl)thiophen-2-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(2-Fluorophenyl)thiophene-2-carbaldehyde is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. The presence of the fluorophenyl group suggests potential for varied chemical reactivity and biological activity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their properties.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions and the use of specific reagents and catalysts. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, was achieved using the Gewald synthesis technique, which involves a mild base and sulfur powder . Another related compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, was synthesized through a chemo- and regioselective Br/Li exchange reaction, indicating the versatility of synthetic approaches for thiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring and various substituents that influence the compound's properties. For example, the crystal and molecular structure of 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, a structurally related compound, was determined using X-ray crystallography, revealing intermolecular interactions that stabilize the crystal structure . These findings suggest that 5-(2-Fluorophenyl)thiophene-2-carbaldehyde may also exhibit specific intermolecular interactions due to its functional groups.
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions, often facilitated by their functional groups. The carbaldehyde group, in particular, is reactive and can form Schiff bases, as seen in the synthesis of novel Schiff bases from related thiophene derivatives . Additionally, the presence of a fluorine atom can influence the reactivity of the compound, as seen in the molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where the fluorine atom was crucial for binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the introduction of a decyl group in thiophene-2-carboxylic acids led to the formation of novel supramolecular liquid-crystalline complexes . The polymerization of thiophene-2-carbaldehyde resulted in a polymer with spherical particles, indicating that the physical properties such as morphology can be tailored through chemical reactions . The presence of carbaldehyde groups in liquid crystalline compounds with thiophene moieties was found to induce or enlarge the temperature ranges of mesophases, demonstrating the impact of functional groups on the material's properties .
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 5-(2-Fluorphenyl)thiophen-2-carbaldehyd
Medizinische Chemie Biologisch Aktive Verbindungen: Thiophen-basierte Analoga, wie this compound, sind in der medizinischen Chemie von großem Interesse, da sie als potentiell biologisch aktive Verbindungen dienen. Sie sind für Medizinalchemiker von entscheidender Bedeutung, um fortschrittliche Verbindungen mit verschiedenen biologischen Wirkungen zu entwickeln .
Antimikrobielle Aktivität: Diese Verbindungen haben sich in antimikrobiellen Anwendungen als vielversprechend erwiesen. Ihre strukturellen Eigenschaften ermöglichen die Synthese von Derivaten, die gegen verschiedene mikrobielle Stämme wirksam sein können .
Analgetische und entzündungshemmende Anwendungen: Thiophenderivate werden auch auf ihre analgetischen und entzündungshemmenden Eigenschaften untersucht, wodurch potenzielle neue Wege für die Schmerz- und Entzündungstherapie eröffnet werden .
Antihypertensive Wirkungen: Die Forschung zeigt, dass bestimmte Thiophenderivate antihypertensive Wirkungen haben können, die bei der Behandlung von Bluthochdruck hilfreich sein könnten .
Antitumor-Aktivität: Das strukturelle Gerüst thiophenbasierter Verbindungen eignet sich für die Antitumoraktivität, was sie zu Kandidaten für die Krebsforschung macht .
Materialwissenschaft Korrosionsinhibitoren: Über medizinische Anwendungen hinaus werden diese Verbindungen auf ihre Rolle als Korrosionsinhibitoren untersucht, die für die Verlängerung der Lebensdauer von Metallen unerlässlich sind .
Elektronik Leuchtdioden (LEDs): Im Bereich der Elektronik werden Thiophenderivate zur Herstellung von Leuchtdioden (LEDs) verwendet, was zu Fortschritten in der Displaytechnologie beiträgt .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Eigenschaften
IUPAC Name |
5-(2-fluorophenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEYZMUCJTYAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886508-80-1 |
Source


|
| Record name | 5-(2-fluorophenyl)thiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


